molecular formula C25H23NO5S B281286 Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281286
M. Wt: 449.5 g/mol
InChI Key: LXYLNHUNWBTPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP is a member of the benzofuran family of compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit the activation of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects in cells and tissues. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to reduce inflammation and oxidative stress in cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe for the detection of metal ions. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is also relatively easy to synthesize and purify, which makes it a useful tool for researchers. One limitation of using Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the further development of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2,5-dimethylphenylsulfonyl chloride with benzyl 2-hydroxybenzoate in the presence of a base such as triethylamine. This reaction produces the intermediate benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoate, which is then converted to Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate through a series of additional steps.

Scientific Research Applications

Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H23NO5S/c1-16-9-10-17(2)23(13-16)32(28,29)26-20-11-12-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3

InChI Key

LXYLNHUNWBTPLK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

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